

natural sources of nevadensin *Lysionotus pauciflorus*

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Compound Focus: Nevadensin

CAS No.: 10176-66-6

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Chemical Composition of *Lysionotus pauciflorus*

Advanced metabolomic analyses have identified a wide array of chemical constituents in *L. pauciflorus*.

Compound Class	Number Identified	Key Specific Compounds / Notes
Total Flavonoids	275 [1]	Enriched in flowers [1].
Phenylethanol Glycosides	46 [2] [3]	Main chemical constituents; e.g., verbascoside [3] [4].
Flavonoids	26 [2] [3]	Includes nevadensin and its glycosides [1].
Organic Acids & Derivatives	9 [2] [3]	
Other Compounds	8 [2] [3]	Includes alkaloids, terpenoids, etc. [1]

Among these, **nevadensin (5,7-dihydroxy-6,8,4'-trimethoxyflavone)** is a primary active flavone. The plant contains both the aglycone and various glycosylated derivatives, which influence its solubility and bioavailability [1] [4] [5].

- **Nevadensin 7-O- β -D-glucoside** [4]
- **Nevadensin 7-O-[α -L-rhamnosyl(1 \rightarrow 6)]- β -D-glucoside** (a di-glycoside) [4]
- **Nevadensin 5-O- β -D-glucoside** [5]
- **Nevadensin 5-O- β -D-glucosyl(1 \rightarrow 6) β -D-glucoside** (a di-glycoside) [5]

Quantitative Analysis of Nevadensin Content

The following table summarizes quantitative data on **nevadensin** from various sources for comparison.

Source	Nevadensin Content	Notes / Context
<i>Lysionotus pauciflorus</i>	Enriched in different tissues [1].	A main active component; precise quantitative data in the provided search results is focused on other plants.
Basil (<i>Ocimum basilicum</i>)	0.6 - 14.6 mg/kg dry weight [6].	Common dietary source.
Basil-containing supplements	0.14 - 0.24 mg/g supplement [6].	Refers to concentrated commercial products.

Detailed Experimental Protocols

UHPLC-Q-TOF-MS/MS for Compound Identification

This protocol is used for the comprehensive identification of chemical components in *L. pauciflorus* extracts [2] [3].

- **Instrumentation:** Agilent 1290 series UPLC coupled with an Agilent 6530 Q-TOF mass spectrometer.
- **Chromatography:**
 - **Column:** Agilent Eclipse Plus C18 RRHD (2.1 \times 50 mm, 1.8 μ m).
 - **Mobile Phase:** A) Water with 0.1% formic acid; B) Acetonitrile with 0.1% formic acid.
 - **Gradient Elution:** Varies linearly from 5% B to 95% B over a runtime of 25 minutes.
 - **Flow Rate:** 0.3 mL/min.
 - **Column Temperature:** 30°C.

- **Injection Volume:** 2 μ L.
- **Mass Spectrometry:**
 - **Ionization:** Electrospray Ionization (ESI), both positive and negative modes.
 - **Scan Range:** m/z 100-1700.
 - **Drying Gas Temperature:** 325°C.
- **Sample Preparation:** Plant extracts are weighed and dissolved in 50% methanol, then passed through a 0.22 μ m filter membrane prior to injection.

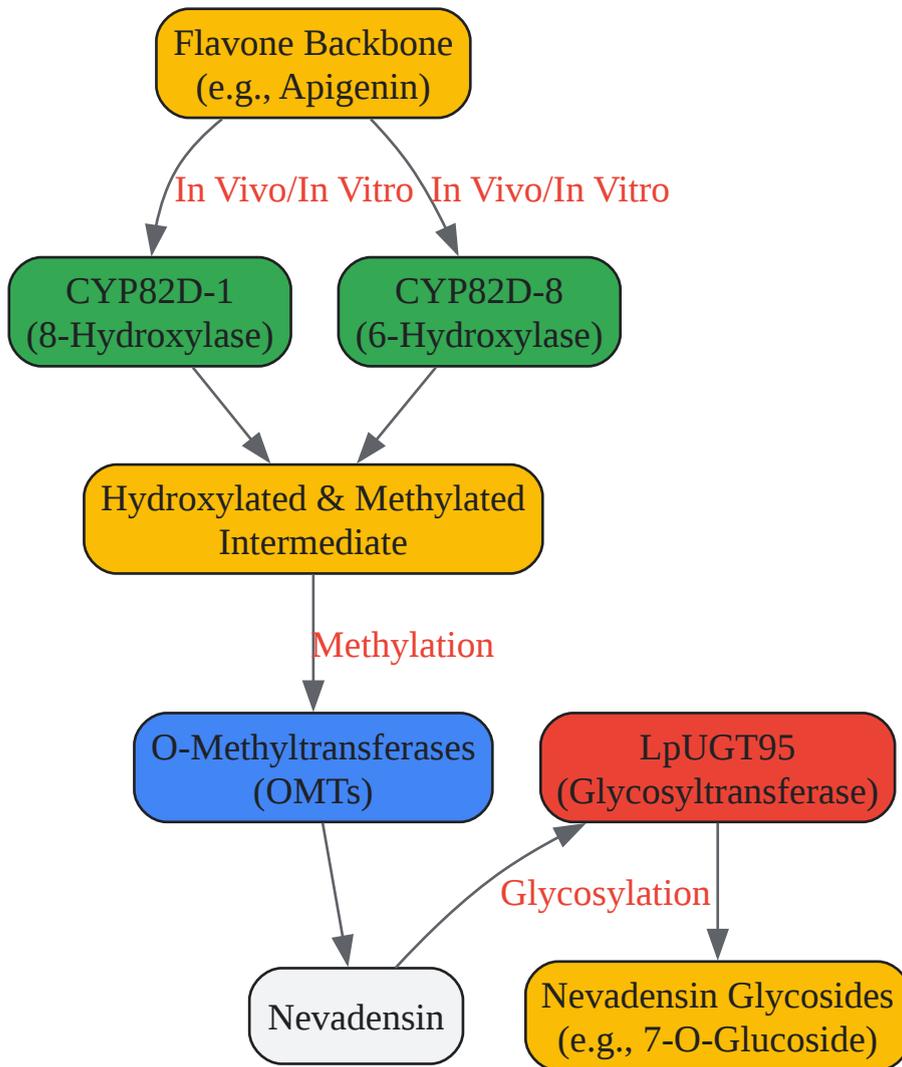
In Vivo Model for Acute Lung Injury (ALI) Validation

This protocol assesses the efficacy of *L. pauciflorus* extracts in treating ALI [2] [3].

- **Animal Model:** LPS-induced ALI in mice.
- **Intervention:** Mice are treated with extracts of *L. pauciflorus* (LP).
- **Key Analytical Methods:**
 - **Histopathological Analysis:** Lung tissues are collected and stained with Hematoxylin and Eosin (H&E) to evaluate inflammatory cell infiltration and tissue damage.
 - **Cytokine Measurement:** Levels of pro-inflammatory cytokines (e.g., TNF- α , IL-6) are measured in bronchoalveolar lavage fluid (BALF).
 - **Protein Expression Analysis:** Western blotting is used to quantify the expression and phosphorylation of key proteins in the TLR4/NF- κ B pathway (TLR4, NFKB1, RELA/p65).

Biosynthesis Pathway of Nevadensin

The biosynthetic pathway of **nevadensin** in *L. pauciflorus* has been elucidated through integrated multi-omics and microbial recombinant protein systems [1]. Key steps involve hydroxylation by specific CYP450s and glycosylation by UGTs.

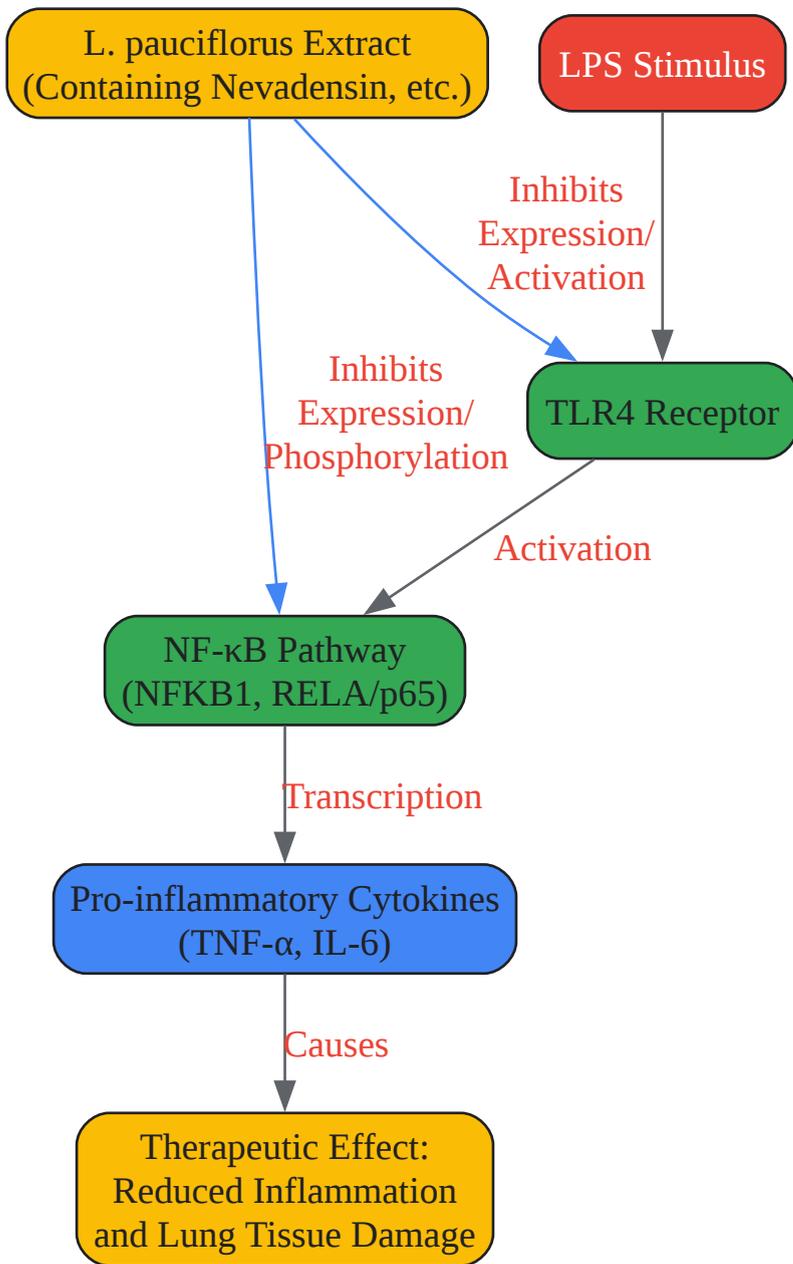


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The biosynthesis pathway begins with a flavone backbone like apigenin. Specific cytochrome P450 enzymes (CYP82D-1 and CYP82D-8) catalyze hydroxylation at the 6- or 8-position. O-methyltransferases (OMTs) then add methoxy groups. Finally, glycosyltransferases like LpUGT95 attach sugar moieties to produce **nevadensin** glycosides [1].

Pharmacological Mechanisms of Action

The therapeutic effects of *L. pauciflorus*, particularly against ALI, are mediated through a multi-target mechanism, with the TLR4/NF- κ B pathway playing a central role [2] [3].



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Mechanism of action for Acute Lung Injury treatment. LPS activates the TLR4 receptor, triggering the NF-κB pathway and pro-inflammatory cytokine release. L. pauciflorus extract inhibits TLR4 expression and NF-κB phosphorylation, reducing cytokine production and lung damage [2] [3].

Additional Pharmacological Activities of Nevadensin

Beyond the anti-inflammatory effects mediated by the whole extract, the core compound **nevadensin** exhibits diverse and potent bioactivities.

- **Topoisomerase I Poisoning:** **Nevadensin** acts as a topoisomerase I (TOPO I) poison, stabilizing the TOPO I-DNA complex. This leads to irreversible DNA strand breaks, triggering DNA damage response, G2/M cell cycle arrest, and apoptosis via activation of caspase-9 and caspase-3 in human colon carcinoma HT29 cells. This mechanism is distinct from its anti-inflammatory action and highlights its potential as an anti-cancer agent [6].
- **Enzyme Inhibition:** It is identified as a selective inhibitor of **human carboxylesterase 1** and can inhibit **p40 protein tyrosine kinase** activity ($IC_{50} = 50 \mu\text{g/mL}$) [6].
- **Modulation of Metabolic Activation:** **Nevadensin** can reduce the formation of DNA adducts caused by other compounds, such as alkenylbenzenes, by inhibiting sulfotransferase activity [6].

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